N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide” is a derivative of benzimidazole . Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . Multiple studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds related to N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide, such as 4-Thiazolidinones of nicotinic acid, have shown significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effect on mild steel in hydrochloric acid solutions, demonstrating their potential in protecting metals from corrosion. This application is vital for industries dealing with acidic environments, which can lead to significant material degradation (Chakravarthy, Mohana, & Kumar, 2014).
Anticancer Activities
Several benzimidazole and nicotinamide derivatives have shown promising anticancer properties. For instance, certain derivatives exhibited potent in vitro antiproliferative activity against various human cancer cell lines, inducing apoptosis and cell cycle arrest. These findings suggest a potential pathway for developing new anticancer therapies based on these molecular structures (Zhang et al., 2018).
Antihypertensive Effects
Research into benzimidazol-5-ylamine derivatives has identified compounds with potent antihypertensive effects, suggesting their use in developing treatments for hypertension. These findings could lead to new therapeutic options for managing high blood pressure, a major risk factor for cardiovascular diseases (Sharma, Kohli, & Sharma, 2010).
Antifungal Agents
Novel 2-aminonicotinamide derivatives have been designed and synthesized, showing potent in vitro antifungal activity against Candida albicans and other fungal species. These compounds could be the basis for new antifungal treatments, addressing the need for more effective therapies against resistant fungal infections (Ni et al., 2017).
Mechanism of Action
Target of Action
N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide is primarily targeted towards human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction is predicted to involve significant hydrogen bond interactions with the Arg63 residue of GK .
Biochemical Pathways
The activation of GK by N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide affects the glucose metabolism pathway . By increasing the catalytic action of GK, it enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in blood glucose levels, providing a therapeutic effect for T2D .
Pharmacokinetics
The compound’s effectiveness in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of GK by N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide leads to a significant hypoglycemic effect, making it a potential therapy for T2D . In vitro testing has shown that it can strongly increase the catalytic action of GK, leading to a significant decrease in blood glucose levels .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-4-27-22(29)21-20(15-10-14(30-3)6-7-16(15)26(21)2)25-23(27)33-11-19(28)24-13-5-8-17-18(9-13)32-12-31-17/h5-10H,4,11-12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABFEROZZLZGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.